REACTION_CXSMILES
|
[C:1]([O-:4])(=O)[CH3:2].C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.[Pb+4].FC(F)(F)C(O)=O.[Br:25][C:26]1[CH:31]=[CH:30][CH:29]=[C:28](C=C)[CH:27]=1.O>ClCCl>[Br:25][C:26]1[CH:27]=[C:28]([CH2:2][CH:1]=[O:4])[CH:29]=[CH:30][CH:31]=1 |f:0.1.2.3.4|
|
Name
|
lead tetraacetate
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].[Pb+4]
|
Name
|
|
Quantity
|
8.25 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
8.2 mL
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC=C1)C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred vigorously
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of celite
|
Type
|
CUSTOM
|
Details
|
The filtrate is separated
|
Type
|
WASH
|
Details
|
The filtercake is rinsed with additional portions of dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic phases are washed sequentially with water, NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |